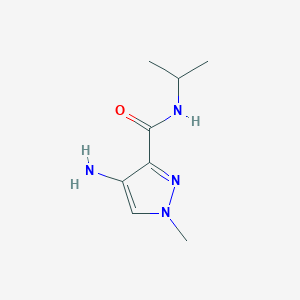

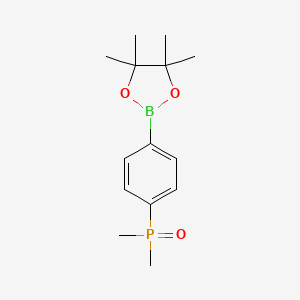

![molecular formula C13H15N3O B2890066 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile CAS No. 2199384-92-2](/img/structure/B2890066.png)

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile” is a complex organic molecule. It contains an azabicyclo[2.2.2]octane moiety, which is a type of nitrogen-containing heterocycle . These types of structures are often found in a variety of natural and synthetic compounds and are known for their bioactive properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the azabicyclo[2.2.2]octane core is often synthesized using enantioselective construction methods . These methods often rely on starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound were not found, compounds containing the azabicyclo[2.2.2]octane moiety are often involved in a variety of chemical reactions due to their unique structure .科学的研究の応用

Biological Activities and Therapeutic Potentials of Pyridine Derivatives

Anticancer Properties : Pyridine derivatives, including pyrrolopyridines or azaindoles, have been recognized for their anticancer properties. Their structural resemblance to the purine ring of ATP allows them to act as kinase inhibitors, which are crucial in the treatment of cancer and other diseases. For instance, vemurafenib, a pyrrolopyridine derivative, is used for treating melanoma due to its ability to inhibit kinase activity (El-Gamal & Anbar, 2017).

Chemosensing Applications : Pyridine derivatives have also been highlighted for their significant role in chemosensing, owing to their affinity for various ions and neutral species. This makes them highly effective in detecting different species in environmental, agricultural, and biological samples, showcasing their versatility beyond pharmaceutical applications (Abu-Taweel et al., 2022).

Anticorrosive Materials : Quinoline, a compound structurally related to pyridine, and its derivatives are widely used as anticorrosive materials. Their effectiveness is attributed to their high electron density and the ability to form stable chelating complexes with surface metallic atoms, highlighting the broad utility of heterocyclic compounds in industrial applications (Verma, Quraishi, & Ebenso, 2020).

将来の方向性

特性

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-8-10-1-4-15-13(7-10)17-12-9-16-5-2-11(12)3-6-16/h1,4,7,11-12H,2-3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTJJKXIGCTTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

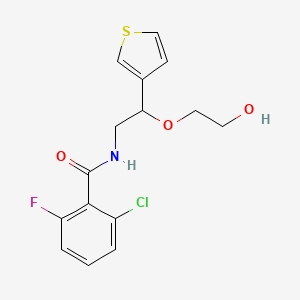

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)

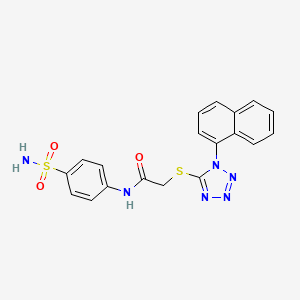

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)

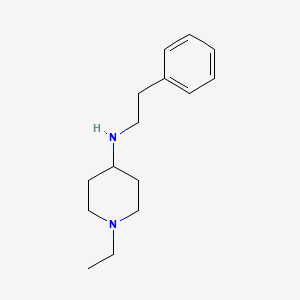

![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)

![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)